Anhydro abiraterone

Pharmaceutical Analysis Regulatory Compliance Quality Control

Anhydro abiraterone (CAS 154229-20-6) is a USP-designated Pharmaceutical Analytical Impurity (PAI) of abiraterone acetate, chemically 17-(pyridin-3-yl)androsta-3,5,16-triene. This base-catalyzed degradation product is mandatory for ANDA method validation, forced degradation studies per ICH Q1A(R2), and QC release testing per ICH Q3A/Q3B. Its distinct RP-HPLC retention time (~12.8 min vs. ~8.2 min for abiraterone acetate) enables baseline resolution (≥2.0) critical for system suitability and stability-indicating method specificity. Unlike API or prodrug reference standards, anhydro abiraterone provides stress-pathway-specific detection of alkaline degradation, with lot-specific COA documentation (¹H NMR, HPLC purity, Karl Fischer water content) supporting regulatory audit readiness for ANDA submissions.

Molecular Formula C24H29N
Molecular Weight 331.5 g/mol
CAS No. 154229-20-6
Cat. No. B193194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydro abiraterone
CAS154229-20-6
Synonyms3-Androsta-3,5,16-trien-17-yl-pyridine;  3-((8R,9S,10R,13S,14S)-10,13-Dimethyl-2,7,8,9,10,11,12,13,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine;  17-(3-Pyridyl)androsta-3,5,16-triene
Molecular FormulaC24H29N
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
InChIInChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1
InChIKeyLAZGFPQCCUTDPH-NHFPKVKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anhydro Abiraterone (CAS 154229-20-6): Procurement Profile and Comparator Landscape


Anhydro abiraterone (CAS 154229-20-6) is a degradation product and process-related impurity of abiraterone acetate [1]. It is chemically defined as 17-(pyridin-3-yl)androsta-3,5,16-triene , with molecular formula C₂₄H₂₉N and molecular weight 331.49 g/mol . The compound is formally recognized as an impurity in the USP compendial framework . Its primary procurement relevance lies in analytical quality control (QC) applications, where it serves as a reference standard for detecting and quantifying impurities in abiraterone acetate bulk drug substance and finished dosage forms [1].

Anhydro Abiraterone (CAS 154229-20-6) Cannot Be Substituted by Abiraterone API or Acetate Prodrug


Anhydro abiraterone possesses a distinct molecular structure (androsta-3,5,16-triene backbone) that differentiates it from the therapeutically active forms of abiraterone . Its functional role is analytical rather than pharmacological—substituting anhydro abiraterone with abiraterone API (CAS 154229-19-3) or abiraterone acetate (CAS 154229-18-2) in a QC method would invalidate the analysis because the compounds exhibit different chromatographic retention times, UV absorption profiles, and mass spectrometric fragmentation patterns [1]. Specifically, anhydro abiraterone is a degradation impurity that must be quantified separately; using the API reference standard to calibrate impurity measurements introduces systematic error and fails to meet ICH Q3A/Q3B regulatory requirements [2]. The compound's USP designation as a Pharmaceutical Analytical Impurity (PAI) further underscores that it is procured exclusively for method development, validation, and release testing—applications for which the API or prodrug standards are functionally non-equivalent .

Anhydro Abiraterone (CAS 154229-20-6): Quantifiable Differentiation Evidence for Scientific and Regulatory Procurement


USP Pharmaceutical Analytical Impurity (PAI) Classification Provides Defined Regulatory Identity Versus Unclassified Degradants

Anhydro abiraterone is explicitly designated as a USP Pharmaceutical Analytical Impurity (PAI) with the catalog number 1A03430 and is chemically defined as 17-(pyridin-3-yl)androsta-3,5,16-triene . In contrast, other degradation products of abiraterone acetate, such as 7-ketoabiraterone acetate, O-chlorobutylabiraterone, and various epoxy derivatives, lack formal USP PAI designation and are available only as generic impurities without compendial recognition [1]. This formal classification confers a distinct procurement advantage: USP PAI materials are accompanied by product information sheets specifying lot-specific purity and characterization data that align with ANDA submission requirements .

Pharmaceutical Analysis Regulatory Compliance Quality Control

Structural Differentiation: 3,5,16-Triene Backbone Enables Unique Chromatographic Resolution from Abiraterone and Abiraterone Acetate

Anhydro abiraterone is characterized by an extended conjugation system (Δ³,⁵,¹⁶-triene) that confers distinct UV absorption properties compared to abiraterone (Δ⁵,¹⁶-diene) and abiraterone acetate (acetylated Δ⁵,¹⁶-diene) [1]. In validated stability-indicating RP-HPLC methods, anhydro abiraterone elutes as a resolved peak with a retention time (tR) of approximately 12.8 ± 0.2 minutes under optimized conditions (C18 column, acetonitrile-phosphate buffer mobile phase, 254 nm detection), whereas abiraterone acetate elutes at tR ≈ 8.2 ± 0.1 minutes [2]. This chromatographic separation enables specific quantification of anhydro abiraterone as a degradation impurity without interference from the parent drug substance [2].

HPLC Method Development Impurity Profiling Stability-Indicating Assay

Base-Catalyzed Degradation Pathway Defines Anhydro Abiraterone as a Forced-Degradation Marker with Distinct Formation Kinetics

Under alkaline stress conditions (0.1 N NaOH, 60°C, 4 hours), abiraterone acetate undergoes degradation to form anhydro abiraterone as the primary base-catalyzed degradation product, with approximately 8-12% conversion observed [1]. In contrast, under acidic conditions (0.1 N HCl) and oxidative conditions (3% H₂O₂), alternative degradation pathways predominate, yielding 3-deoxy-3-chloroabiraterone and various N-oxide derivatives respectively, with anhydro abiraterone formation remaining below detection limit (<0.1%) [1]. This pathway specificity means anhydro abiraterone serves as a specific marker for base-catalyzed degradation, whereas other impurities function as markers for acid or oxidative stress [1].

Forced Degradation Stability Studies Degradation Kinetics

Commercial Availability of USP-Grade Anhydro Abiraterone Distinguishes It from Research-Grade Impurities Lacking Compendial Traceability

Anhydro abiraterone is commercially available as a USP-grade Pharmaceutical Analytical Impurity (PAI) with lot-specific certificates of analysis documenting purity (typically ≥98% by HPLC), water content (by Karl Fischer titration), and structural identity confirmation (by ¹H NMR and MS) . In contrast, research-grade anhydro abiraterone from non-USP vendors is typically supplied with purity specifications of ≥95% by HPLC without full compendial documentation or lot-specific characterization data suitable for regulatory submission . The USP PAI product (Catalog No. 1A03430, 25 mg, $2,400) is explicitly labeled 'for analytical testing' with defined valid use dates and material origin traceability, whereas research-grade material ($729/10 mg) carries no such regulatory qualification .

Reference Standard Procurement USP Standards Quality Control

Anhydro Abiraterone (CAS 154229-20-6): Validated Application Scenarios for Procurement Decision-Making


Stability-Indicating HPLC Method Development and Validation for Abiraterone Acetate Drug Substance

Anhydro abiraterone is the primary base-catalyzed degradation product of abiraterone acetate, forming at 8-12% conversion under alkaline stress (0.1 N NaOH, 60°C, 4 hours) [1]. In RP-HPLC method development, it exhibits a distinct retention time of ~12.8 minutes, enabling baseline resolution from abiraterone acetate (tR ~8.2 minutes) [1]. Procurement of anhydro abiraterone reference standard is essential for establishing system suitability parameters (resolution ≥2.0 between anhydro abiraterone and abiraterone acetate peaks) and for validating method specificity per ICH Q2(R1) guidelines [1]. Without this specific impurity standard, forced degradation characterization cannot be completed, and the method fails to meet regulatory expectations for stability-indicating capability [1].

Quality Control Release Testing and Impurity Quantification in ANDA Submissions

The USP Pharmaceutical Analytical Impurity (PAI) designation of anhydro abiraterone (Catalog No. 1A03430) provides compendial recognition that is specifically intended for ANDA method validation and QC application . In commercial batch release testing, this standard is used to quantify anhydro abiraterone content against ICH Q3A specification limits (typically ≤0.15% for unspecified impurities; ≤0.5% for specified impurities depending on qualification threshold) . The USP-grade material includes lot-specific documentation (COA with ¹H NMR and KF data) that is audit-ready for regulatory inspections—a requirement that generic research-grade impurities cannot fulfill . Procurement of the USP PAI grade directly supports regulatory submission readiness and GMP compliance .

Forced Degradation Studies for Drug Product Stability Protocols

In forced degradation studies of abiraterone acetate drug products, anhydro abiraterone serves as a stress-specific marker for alkaline degradation, while remaining undetectable (<0.1%) under acid and oxidative stress conditions [1]. This stress-pathway specificity allows analytical development teams to distinguish base-catalyzed degradation from acid-catalyzed pathways (which yield 3-deoxy-3-chloroabiraterone) and oxidative pathways (which yield N-oxide derivatives) [1]. Procurement of anhydro abiraterone is therefore mandatory for any forced degradation protocol that must demonstrate comprehensive stress coverage and degradation pathway mapping per ICH Q1A(R2) stability testing requirements [1].

Method Transfer and Cross-Site Analytical Harmonization

The defined chemical identity of anhydro abiraterone as 17-(pyridin-3-yl)androsta-3,5,16-triene, coupled with its USP PAI designation, provides a standardized reference point for method transfer between laboratories and manufacturing sites . The availability of lot-specific characterization data (including ¹H NMR, MS, HPLC purity, and water content) enables consistent system suitability verification across multiple testing locations . This standardization is particularly critical during ANDA review, where demonstrating method reproducibility across different analytical sites requires the use of identical, compendially recognized impurity standards .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydro abiraterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.